N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclohexanecarboxamide
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Overview
Description
“N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclohexanecarboxamide” is a complex organic compound. It contains an indole ring, which is a common structure in many bioactive compounds .
Synthesis Analysis
The synthesis of such compounds often involves complex organic reactions. For example, indolin-2-one derivatives have been synthesized by incorporating a 1-benzyl-1H-1,2,3-triazole moiety .Chemical Reactions Analysis
Indole derivatives have been found to exhibit various biological activities, which has led researchers to synthesize a variety of indole derivatives .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, indole is known to be a crystalline colorless compound with specific odors .Scientific Research Applications
Organic Synthesis Applications
Nucleophilic Behavior and Reaction Mechanisms : Studies on morpholinoenamines derived from cyclohexyl and phenyl methyl ketone have showcased their nucleophilic behavior in reactions with various reagents. This research contributes to understanding the reactivity and potential applications of compounds similar to N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)cyclohexanecarboxamide in organic synthesis and catalysis (Ferri, Pitacco, & Valentin, 1978).
Medicinal Chemistry Applications
Synthesis and Anticonvulsant Activity : Enaminones, sharing a structural motif with this compound, have been synthesized and evaluated for anticonvulsant activities. Several compounds in this series exhibited potent anticonvulsant activity with minimal neurotoxicity, highlighting the potential for developing new therapeutic agents (Edafiogho et al., 1992).
Materials Science Applications
Corrosion Inhibition : Morpholine and piperazine-based carboxamide derivatives have been studied as corrosion inhibitors for mild steel in HCl medium. These studies provide insights into the protective mechanisms and efficiency of similar compounds in preventing corrosion, which is crucial for extending the lifespan of metal components in industrial applications (Nnaji et al., 2017).
Mechanism of Action
Properties
IUPAC Name |
N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]cyclohexanecarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33N3O2/c1-24-10-9-19-15-18(7-8-20(19)24)21(25-11-13-27-14-12-25)16-23-22(26)17-5-3-2-4-6-17/h7-8,15,17,21H,2-6,9-14,16H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRFMDRGRJLKJIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3CCCCC3)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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